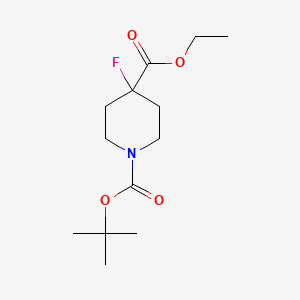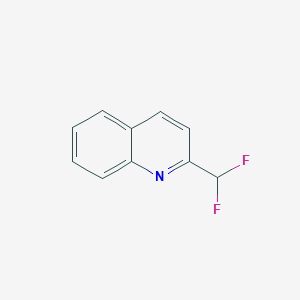
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
説明
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential as a building block for various pharmacologically active molecules. While the provided papers do not directly discuss Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, they do provide insights into similar fluorinated compounds and their synthesis, molecular structure, and potential applications in drug development. For instance, fluorinated heterocycles, such as those described in the papers, are often explored for their unique properties and enhanced biological activity .
Synthesis Analysis
The synthesis of fluorinated compounds is a critical aspect of medicinal chemistry. The papers describe various synthetic routes for related fluorinated compounds. For example, the synthesis of Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate involves the preparation of central benzodiazepine receptor ligands . Similarly, the preparation of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate includes steps such as reduction, regioselective deprotonation, methylation, and selenation . These methods provide a foundation for the synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, which would likely involve the introduction of the Boc-protected amine and fluorine into the piperidine ring.
Molecular Structure Analysis
The molecular structure and properties of fluorinated compounds are crucial for their biological activity. The paper on Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provides detailed information on the crystal structure and intramolecular interactions, such as hydrogen bonding . These structural insights are valuable for understanding how Ethyl N-Boc-4-fluoropiperidine-4-carboxylate might interact with biological targets.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. The papers do not directly address the chemical reactions of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, but they do discuss the reactivity of similar compounds. For instance, the docking results of Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate suggest interactions with the GABA A receptor , which could be relevant for understanding the reactivity of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized using various analytical techniques. For example, the paper on Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate discusses the use of FT-IR, HOMO-LUMO analysis, and molecular electrostatic potential to determine the properties of the molecule . These techniques could similarly be applied to Ethyl N-Boc-4-fluoropiperidine-4-carboxylate to gain insights into its properties and potential applications in drug design.
科学的研究の応用
Synthesis of Bifunctional Building Blocks for Fluorinated Pharmaceuticals
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is utilized in the synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines, highlighting its role as a bifunctional building block for fluorinated pharmaceutical compounds. The regioselective bromofluorination of N-Boc-4-methylenepiperidine represents a key step in the synthetic pathway, demonstrating the compound's utility in creating fluorinated azaheterocycles with potential applications in medicinal chemistry (Verniest et al., 2010).
Preparation of Pharmaceutical Building Blocks
The preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate, utilizing ethyl isonipectoate and benzyl bromide among other reactants, underscores the importance of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate and related compounds as versatile intermediates in pharmaceutical synthesis. This process showcases the compound's role in generating key pharmaceutical building blocks, essential for the development of new medications (Kong et al., 2011).
Development of Fluorinated Heterocyclic Amino Acids
Research on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a novel cyclic fluorinated beta-amino acid, reveals the strategic use of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate in creating new building blocks for medicinal chemistry. This work demonstrates the broader applicability of such fluorinated compounds in designing novel therapeutic agents (Van Hende et al., 2009).
Enabling Advanced Synthetic Chemistry
Further applications include its use in expanding the chemical space of sp3-enriched oxazoles, as evidenced by the synthesis of novel building blocks for synthetic and medicinal chemistry. Ethyl oxazole-4-carboxylates and subsequent transformations highlight the compound's role in enabling the creation of functionally diverse and structurally complex molecules for pharmaceutical research (Slobodyanyuk et al., 2019).
Enhancement of Medicinal Chemistry Building Blocks
The enantioselective synthesis of cis-3-fluoropiperidin-4-ol from Ethyl N-Boc-4-fluoropiperidine-4-carboxylate highlights its crucial role in providing enantiopure building blocks for medicinal chemistry. This synthesis, leveraging enantioselective fluorination, exemplifies the compound's importance in the development of novel therapeutic agents with precise stereochemical configurations (Shaw et al., 2013).
Safety and Hazards
特性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBIQGVRIOLJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612183 | |
| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate | |
CAS RN |
416852-82-9 | |
| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)





